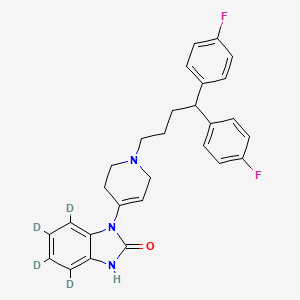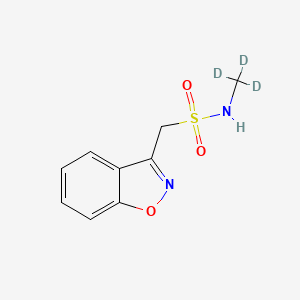
N-(Methyl-d3) Zonisamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Methyl-d3) Zonisamide is a deuterated form of zonisamide, a sulfonamide anticonvulsant used primarily in the treatment of epilepsy. . The deuterium atoms replace the hydrogen atoms in the methyl group, which can influence the pharmacokinetic properties of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zonisamide typically involves the reaction of 1,2-benzisoxazole-3-methanesulfonic acid with a halogenating agent to form benzisoxazole methane sulfonyl halide. This intermediate is then reacted with an amine to produce zonisamide . For the deuterated version, N-(Methyl-d3) Zonisamide, the process would involve the use of deuterated reagents to introduce the deuterium atoms.
Industrial Production Methods
Industrial production of zonisamide involves similar steps but on a larger scale. The process includes the preparation and isolation of a novel crystalline form of anhydrous 1,2-benzisoxazole-3-methanesulfonic acid, followed by direct chlorination to form the acid chloride, and subsequent amidation to produce zonisamide . The deuterated version would require the use of deuterated starting materials and reagents to ensure the incorporation of deuterium atoms.
化学反应分析
Types of Reactions
N-(Methyl-d3) Zonisamide undergoes several types of chemical reactions, including:
Oxidation: Minor role in metabolism.
Reduction: Reduction to form 2-sulfamoylacetylphenol.
Substitution: Formation of N-acetyl zonisamide through acetylation.
Common Reagents and Conditions
Oxidation: Involves cytochrome P450 enzymes.
Reduction: Mediated by CYP3A4 isoenzyme.
Substitution: Acetylation involves N-acetyl-transferases.
Major Products Formed
N-acetyl zonisamide: Formed through acetylation.
2-sulfamoylacetylphenol: Formed through reduction.
科学研究应用
N-(Methyl-d3) Zonisamide has various scientific research applications, including:
作用机制
N-(Methyl-d3) Zonisamide exerts its effects through multiple mechanisms:
Sodium Channels: Blocks repetitive firing of voltage-gated sodium channels.
Calcium Channels: Reduces voltage-sensitive T-type calcium currents without affecting L-type calcium currents.
GABA Receptors: May bind allosterically to GABA receptors, inhibiting the uptake of GABA and enhancing the uptake of glutamate.
相似化合物的比较
Similar Compounds
Safinamide: Another monoamine oxidase-B inhibitor used in Parkinson’s disease.
Acetazolamide: A sulfonamide analogue with similar anticonvulsant properties.
Uniqueness
N-(Methyl-d3) Zonisamide is unique due to its deuterated form, which can influence its pharmacokinetic properties, potentially leading to improved stability and reduced metabolic degradation compared to its non-deuterated counterpart .
属性
分子式 |
C9H10N2O3S |
|---|---|
分子量 |
229.27 g/mol |
IUPAC 名称 |
1-(1,2-benzoxazol-3-yl)-N-(trideuteriomethyl)methanesulfonamide |
InChI |
InChI=1S/C9H10N2O3S/c1-10-15(12,13)6-8-7-4-2-3-5-9(7)14-11-8/h2-5,10H,6H2,1H3/i1D3 |
InChI 键 |
IFLCNEUQVNHBJU-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])NS(=O)(=O)CC1=NOC2=CC=CC=C21 |
规范 SMILES |
CNS(=O)(=O)CC1=NOC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


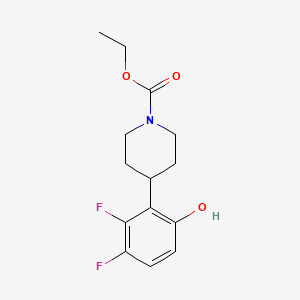
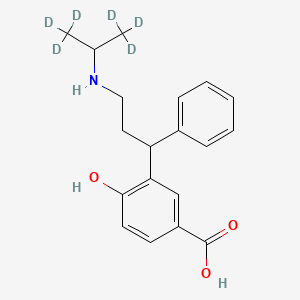
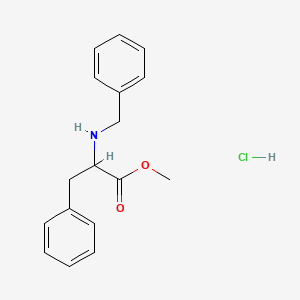
![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid](/img/structure/B12430106.png)
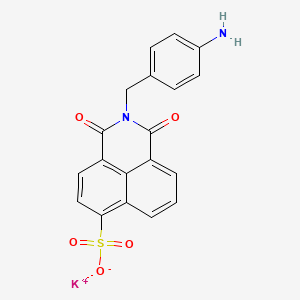
![9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12430118.png)

![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12430143.png)
![but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12430144.png)
![cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetate](/img/structure/B12430145.png)
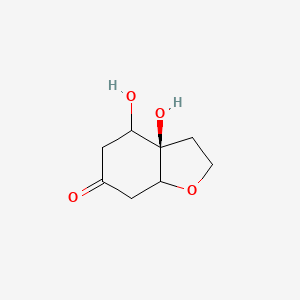
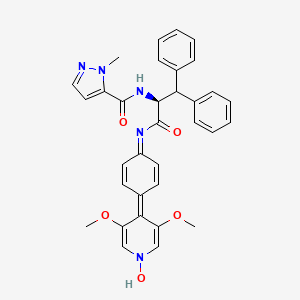
![7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B12430163.png)
